REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5](O)=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-:12].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[CH:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C(C=O)=C1)O
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
17.2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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ADDITION
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Details
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After the dropwise addition
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1 hr
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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cooled
|
Type
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CUSTOM
|
Details
|
Acetone was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene and water were added to the residue
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Type
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CUSTOM
|
Details
|
the toluene layer was separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
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Details
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The desiccant was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the objective compound (27.3 g, quantitative) as colorless crystals
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC=C(C=O)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |